![molecular formula C18H16F5N5 B13643924 2-(4,4-difluorocyclohexyl)-N-(5-(trifluoromethyl)pyridin-2-yl)-3H-imidazo[4,5-c]pyridin-6-amine](/img/structure/B13643924.png)
2-(4,4-difluorocyclohexyl)-N-(5-(trifluoromethyl)pyridin-2-yl)-3H-imidazo[4,5-c]pyridin-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3H-Imidazo[4,5-c]pyridin-6-amine,2-(4,4-difluorocyclohexyl)-N-[5-(trifluoromethyl)-2-pyridinyl]- is a complex organic compound that belongs to the class of imidazopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The presence of multiple fluorine atoms in the structure enhances its chemical stability and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Imidazo[4,5-c]pyridin-6-amine,2-(4,4-difluorocyclohexyl)-N-[5-(trifluoromethyl)-2-pyridinyl]- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of strong bases and high temperatures to facilitate the formation of the imidazopyridine core.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize the use of hazardous reagents and to maximize the efficiency of the reaction.
Análisis De Reacciones Químicas
Types of Reactions
3H-Imidazo[4,5-c]pyridin-6-amine,2-(4,4-difluorocyclohexyl)-N-[5-(trifluoromethyl)-2-pyridinyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the molecule.
Substitution: Halogenation and other substitution reactions can be performed using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding oxides, while reduction can yield amines or alcohols.
Aplicaciones Científicas De Investigación
3H-Imidazo[4,5-c]pyridin-6-amine,2-(4,4-difluorocyclohexyl)-N-[5-(trifluoromethyl)-2-pyridinyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with enhanced properties.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets within the cell. It may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its biological effects. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets.
Comparación Con Compuestos Similares
Similar Compounds
3H-Imidazo[4,5-c]pyridin-2-amine: Another imidazopyridine with similar structural features but different biological activities.
2-(4,4-Difluorocyclohexyl)-N-[5-(trifluoromethyl)-2-pyridinyl]-amine: Shares some structural similarities but lacks the imidazopyridine core.
Uniqueness
The uniqueness of 3H-Imidazo[4,5-c]pyridin-6-amine,2-(4,4-difluorocyclohexyl)-N-[5-(trifluoromethyl)-2-pyridinyl]- lies in its specific combination of functional groups and the presence of multiple fluorine atoms, which confer enhanced stability and biological activity compared to similar compounds.
Propiedades
Fórmula molecular |
C18H16F5N5 |
|---|---|
Peso molecular |
397.3 g/mol |
Nombre IUPAC |
2-(4,4-difluorocyclohexyl)-N-[5-(trifluoromethyl)pyridin-2-yl]-3H-imidazo[4,5-c]pyridin-6-amine |
InChI |
InChI=1S/C18H16F5N5/c19-17(20)5-3-10(4-6-17)16-26-12-7-15(25-9-13(12)27-16)28-14-2-1-11(8-24-14)18(21,22)23/h1-2,7-10H,3-6H2,(H,26,27)(H,24,25,28) |
Clave InChI |
ATKFWGWSXHYEQL-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CCC1C2=NC3=CC(=NC=C3N2)NC4=NC=C(C=C4)C(F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


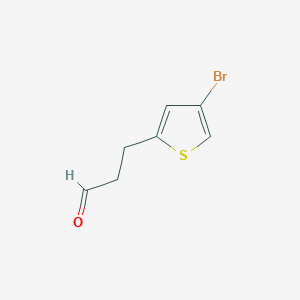
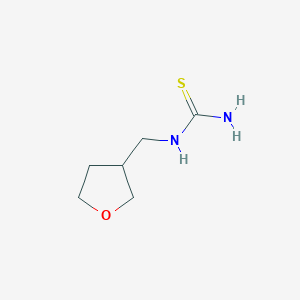
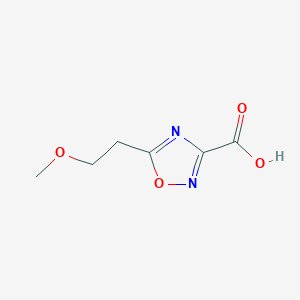
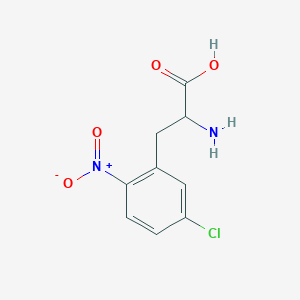
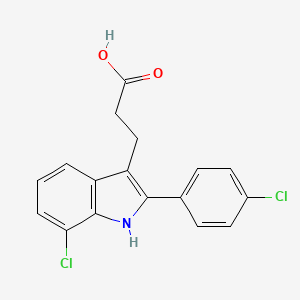

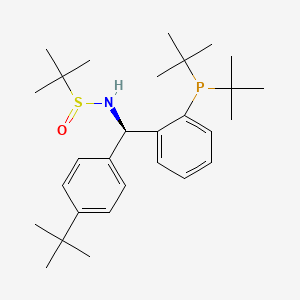





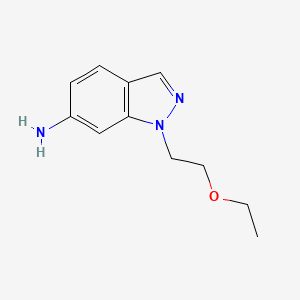
![4-tert-butyl-1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexane-1-carboxylic acid](/img/structure/B13643933.png)
